N,2,2-Trimethyl-N-(piperidin-4-ylmethyl)propanamide;hydrochloride N,2,2-Trimethyl-N-(piperidin-4-ylmethyl)propanamide;hydrochloride
Brand Name: Vulcanchem
CAS No.: 2415543-32-5
VCID: VC7177109
InChI: InChI=1S/C12H24N2O.ClH/c1-12(2,3)11(15)14(4)9-10-5-7-13-8-6-10;/h10,13H,5-9H2,1-4H3;1H
SMILES: CC(C)(C)C(=O)N(C)CC1CCNCC1.Cl
Molecular Formula: C12H25ClN2O
Molecular Weight: 248.8

N,2,2-Trimethyl-N-(piperidin-4-ylmethyl)propanamide;hydrochloride

CAS No.: 2415543-32-5

Cat. No.: VC7177109

Molecular Formula: C12H25ClN2O

Molecular Weight: 248.8

* For research use only. Not for human or veterinary use.

N,2,2-Trimethyl-N-(piperidin-4-ylmethyl)propanamide;hydrochloride - 2415543-32-5

Specification

CAS No. 2415543-32-5
Molecular Formula C12H25ClN2O
Molecular Weight 248.8
IUPAC Name N,2,2-trimethyl-N-(piperidin-4-ylmethyl)propanamide;hydrochloride
Standard InChI InChI=1S/C12H24N2O.ClH/c1-12(2,3)11(15)14(4)9-10-5-7-13-8-6-10;/h10,13H,5-9H2,1-4H3;1H
Standard InChI Key KIVKFPWVDRCVAS-UHFFFAOYSA-N
SMILES CC(C)(C)C(=O)N(C)CC1CCNCC1.Cl

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound’s IUPAC name, N,2,2-trimethyl-N-(piperidin-4-ylmethyl)propanamide hydrochloride, systematically describes its structure:

  • Propanamide core: A three-carbon chain with a carbonyl group (C=O) at position 1 and two methyl groups at position 2 (2,2-dimethyl).

  • N-substituents: A methyl group (-CH₃) and a piperidin-4-ylmethyl group (C₅H₁₀N-CH₂-) attached to the amide nitrogen.

  • Hydrochloride salt: The piperidine nitrogen is protonated and paired with a chloride counterion .

Table 1: Key Structural and Physicochemical Properties

PropertyValue/Description
Molecular FormulaC₁₃H₂₅N₂O·HCl
Molecular Weight277.82 g/mol (calculated)
IUPAC NameN,2,2-trimethyl-N-(piperidin-4-ylmethyl)propanamide hydrochloride
SolubilityLikely water-soluble (hydrochloride salt)
Storage Conditions2–8°C, protected from moisture

Spectral Characterization

While experimental spectral data for this specific compound are unavailable, analogous piperidine amides exhibit characteristic peaks in NMR and IR spectroscopy:

  • ¹H NMR: Signals for piperidine protons (δ 1.4–2.8 ppm), methyl groups (δ 0.9–1.2 ppm), and amide NH (δ 6.5–7.5 ppm, if unprotonated) .

  • IR: Stretching vibrations for amide C=O (~1650 cm⁻¹) and N-H (~3300 cm⁻¹) .

Synthesis and Manufacturing

Synthetic Pathways

The compound is likely synthesized via a two-step process:

  • Amide Coupling: Reacting 2,2-dimethylpropanoyl chloride with N-methyl-(piperidin-4-ylmethyl)amine in the presence of a base (e.g., triethylamine) to form the free base.

  • Salt Formation: Treating the free base with hydrochloric acid to yield the hydrochloride salt .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (Estimated)
Amide Formation2,2-Dimethylpropanoyl chloride, DCM, 0–25°C60–75%
Salt PrecipitationHCl (gaseous), diethyl ether>90%

Process Optimization

Patent WO2014188453A2 highlights methods for analogous piperidine amides, emphasizing solvent selection (e.g., dichloromethane for amidation) and low-temperature salt precipitation to enhance purity .

Pharmacological Profile

Mechanism of Action

Piperidine amides frequently modulate central nervous system (CNS) targets. For example:

  • Sigma-1 Receptor Agonism: Similar compounds show affinity for sigma receptors, implicating potential analgesic effects .

  • Monoamine Modulation: N-substituted piperidines may inhibit serotonin/norepinephrine reuptake, suggesting antidepressant applications .

Preclinical Data

No direct studies on this compound exist, but structural analogs demonstrate:

  • Bioavailability: Hydrochloride salts improve water solubility, enhancing oral absorption .

  • Metabolism: Hepatic oxidation via CYP3A4, with urinary excretion of metabolites .

Table 3: Predicted ADMET Properties

ParameterPrediction
LogP2.1 (moderate lipophilicity)
Plasma Protein Binding85–90%
Half-Life4–6 hours (rodent models)

Applications and Future Directions

Industrial Relevance

  • Intermediate Use: Serves as a precursor in synthesizing complex pharmaceuticals (e.g., kinase inhibitors) .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator